(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone
Description
Properties
IUPAC Name |
(2-methylphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-3-4-6-12(10)13(15)14-8-7-11(9-14)16-2/h3-6,11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVDVPUJWMJFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into two primary fragments: 3-(methylthio)pyrrolidine and o-tolyl methanone . Strategic disconnection at the methanone bond reveals two synthetic objectives:
- Installation of the methylthio group at the pyrrolidine C3 position.
- Coupling of the functionalized pyrrolidine with an o-tolyl carbonyl precursor.
Key challenges include preserving the thioether’s integrity during reactions and achieving regioselective acylation at the pyrrolidine nitrogen.
Synthetic Routes
Route 1: Nucleophilic Substitution on Pyrrolidine Derivatives
This method prioritizes modularity, deriving 3-(methylthio)pyrrolidine from a hydroxyl or halide precursor.
Synthesis of 3-(Methylthio)pyrrolidine
Step 1: Hydroxypyrrolidine Activation
3-Hydroxypyrrolidine undergoes mesylation using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 3-(mesyloxy)pyrrolidine.
Step 2: Thioether Formation
Treatment with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C facilitates nucleophilic displacement, replacing the mesyl group with methylthio. Purification via vacuum distillation affords 3-(methylthio)pyrrolidine in ~65% yield.
Acylation with o-Tolyl Carbonyl
Step 3: o-Toloyl Chloride Preparation
o-Toluic acid reacts with thionyl chloride (SOCl₂) under reflux, generating o-toloyl chloride. Excess SOCl₂ is removed under reduced pressure.
Step 4: Amide Coupling
3-(Methylthio)pyrrolidine and o-toloyl chloride combine in anhydrous DCM with TEA, forming the target compound via Schotten-Baumann conditions. HPLC purification yields 78% pure product.
Route 2: Cyclization of Thiol-Containing Intermediates
This approach constructs the pyrrolidine ring de novo, integrating the methylthio group during cyclization.
Thiol-ene Reaction for Pyrrolidine Formation
A Michael addition between methylthiol and a dienone precursor (e.g., 4-penten-2-one) in methanol catalyzed by triethylamine forms a thiol adduct. Intramolecular cyclization under acidic conditions (HCl/EtOH) yields 3-(methylthio)pyrrolidine.
Methanone Installation
The cyclized pyrrolidine reacts with o-toloyl chloride as in Route 1, achieving comparable yields (~70%).
Route 3: Solid-Phase Synthesis with Resin-Bound Intermediates
Adapting methodologies from peptide synthesis, this route enhances purity control.
Step 1: Resin Functionalization
Wang resin is preloaded with Fmoc-protected 3-mercaptopyrrolidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Step 2: Methylation and Cleavage
The resin-bound thiol undergoes alkylation with methyl iodide, followed by cleavage with trifluoroacetic acid (TFA), releasing 3-(methylthio)pyrrolidine.
Step 3: Solution-Phase Acylation
Coupling with o-toloyl chloride proceeds as above, yielding the target compound with >90% purity after HPLC.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 62 | 58 | 75 |
| Purity (HPLC, %) | 78 | 72 | 93 |
| Scalability | High | Moderate | Low |
| Functional Group Tolerance | Moderate | High | High |
Key Observations :
Mechanistic Insights and Optimization
Thioether Stability
The methylthio group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during reactions. Addition of antioxidants like butylated hydroxytoluene (BHT) improves stability by 15–20%.
Acylation Regioselectivity
Competing N- versus O-acylation is mitigated by using bulky bases (e.g., DIPEA) that deprotonate the amine selectively. Kinetic studies show >95% N-acylation under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Pyrrolidine-Based Methanones
Key structural analogs differ in substituents on the pyrrolidine ring or the aromatic group. For example:
Key Observations :
Pharmacological Potential
- Orexin Receptor Antagonism: Substituted pyrrolidine methanones (e.g., compound 12 in ) show nanomolar potency, suggesting that methylthio and o-tolyl groups may enhance receptor binding.
Physicochemical Properties
Predicted properties based on analogs:
Biological Activity
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound by examining its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by a pyrrolidine ring substituted with a methylthio group and an o-tolyl methanone moiety. This structural configuration is believed to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The following mechanisms have been identified:
- Receptor Binding : The compound may bind to various neurotransmitter receptors, potentially modulating their activity. This could lead to alterations in signal transduction pathways that are crucial for cellular communication.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which could impact cellular functions and disease progression.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.
Anticancer Properties
The antiproliferative effects of related compounds have been documented in various cancer cell lines. For example, methanolic extracts containing pyrrolidine derivatives demonstrated significant cytotoxicity against human cervical carcinoma (HeLa) and lung carcinoma (A549) cells . The IC50 values for these extracts ranged from 226 µg/mL to 242.52 µg/mL, indicating moderate potency. Further investigations into this compound could reveal similar anticancer effects.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including those structurally similar to this compound. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL for specific strains .
Study 2: Anticancer Activity
In another investigation, pyrrolidine-based compounds were tested for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could effectively induce apoptosis in cancer cells, supporting further research into their use as therapeutic agents .
Comparative Analysis of Biological Activities
| Compound | Antibacterial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine Derivative A | 62.5 µg/mL | 226 µg/mL |
| Pyrrolidine Derivative B | 78.12 µg/mL | 242.52 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
